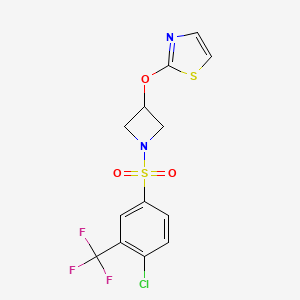
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a chemical compound that has gained significant attention in scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, drug discovery, and pharmaceuticals. In
Applications De Recherche Scientifique
Antibacterial and Anticancer Potential
Research has highlighted the synthesis and evaluation of azetidinones and thiazoles, with findings pointing towards significant antibacterial and anticancer activities. For instance, studies on monocyclic β-lactams and azetidinone analogues demonstrate considerable antibacterial activity against a variety of microorganisms, including both Gram-positive and Gram-negative bacteria, and notable anticancer activity against cell lines such as A549 and MDA-MB-231 compared to reference drugs (Parvez et al., 2010); (Hussein et al., 2020).
Synthesis of Novel Compounds
Several studies have been devoted to the synthesis of novel azetidinones and their derivatives, demonstrating diverse methodologies and the pharmacological significance of these compounds. The successful synthesis of these molecules offers a foundation for exploring their use in treating bacterial infections and cancer, highlighting their versatility and potential in drug development (Prajapati & Thakur, 2014); (Woulfe & Miller, 1985).
Reactivity and Mechanism Studies
Research into the reactivities of azetidinones, such as those incorporating arylthio groups, has provided insights into their potential mechanisms of action and pathways for further chemical modifications. These studies are crucial for understanding how structural changes impact biological activity and for the development of more effective and targeted therapeutic agents (Hirai et al., 1973).
Mécanisme D'action
Mode of Action
Based on its structural components, it may interact with its targets through the formation of covalent bonds, specifically with the sulfonyl and isocyanate groups . These interactions could lead to changes in the target’s conformation and function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by this compound. Compounds with similar structures have been known to participate in various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .
Pharmacokinetics
Its chemical structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body . The presence of the azetidinyl and thiazole groups could also impact its metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information. Based on its structure, it could potentially alter protein function, disrupt cellular processes, or modulate signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with targets . Additionally, the presence of other molecules could compete with the compound for its targets, potentially affecting its efficacy .
Propriétés
IUPAC Name |
2-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O3S2/c14-11-2-1-9(5-10(11)13(15,16)17)24(20,21)19-6-8(7-19)22-12-18-3-4-23-12/h1-5,8H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVROXCNLBQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

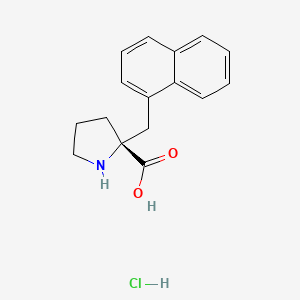



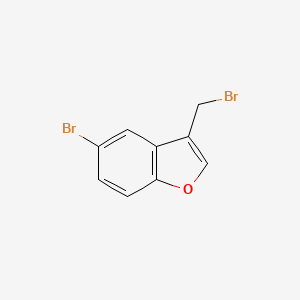

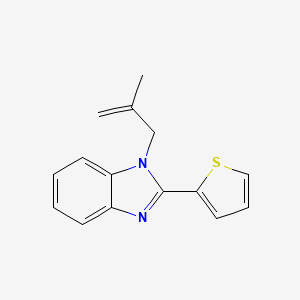
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)
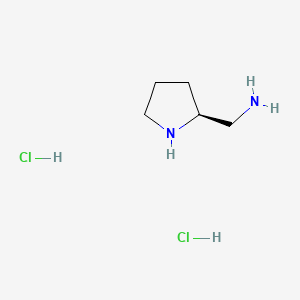

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2743812.png)
